![molecular formula C10H10BrIO B14064630 1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one](/img/structure/B14064630.png)
1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one
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Overview
Description
1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one is an organic compound with a complex structure that includes both bromine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium bromide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different ketones or alcohols.
Scientific Research Applications
1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding and other non-covalent interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A related compound with a similar structure but lacking the halogen atoms.
Bromoacetone: Contains a bromine atom but differs in the overall structure and reactivity.
Iodoacetone: Similar to bromoacetone but with an iodine atom instead of bromine.
Uniqueness
1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation can enhance its versatility in various chemical reactions and applications.
Biological Activity
1-(2-(Bromomethyl)-5-iodophenyl)propan-2-one is an organohalogen compound characterized by the presence of bromine and iodine atoms. Its unique structure allows it to interact with various biological targets, making it a candidate for pharmacological applications. This article delves into the biological activity of this compound, exploring its potential therapeutic effects, synthesis, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrI, with a molecular weight of approximately 319.01 g/mol. The compound features a bromomethyl group and a 5-iodophenyl moiety, contributing to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol groups in proteins, which may lead to enzyme inhibition or modulation of biochemical pathways. The presence of halogenated functional groups enhances its interaction with enzymes and receptors, suggesting potential applications in drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.
- Anticancer Potential : The compound has been investigated for its anticancer properties, with findings indicating it could inhibit cancer cell proliferation through interactions with specific molecular targets.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Inhibition Studies : A study demonstrated that the compound could inhibit specific enzymes involved in cancer metabolism, highlighting its potential as an anticancer agent .
- Comparative Analysis : Research comparing this compound with structurally similar halogenated compounds revealed that the unique arrangement of bromine and iodine allows for diverse reactivity patterns, enhancing its biological relevance.
- Cellular Assays : In vitro assays showed that treatment with this compound resulted in significant reductions in cell viability in several cancer cell lines, suggesting its utility in cancer therapy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Bromomethyl Group : Utilizing bromine sources to introduce the bromomethyl functionality.
- Iodination : Employing iodinating agents to attach the iodine atom at the appropriate position on the phenyl ring.
- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.
Data Tables
Property | Value |
---|---|
Molecular Formula | C10H10BrI |
Molecular Weight | 319.01 g/mol |
Antimicrobial Activity | Yes (preliminary findings) |
Anticancer Activity | Yes (in vitro studies) |
Properties
Molecular Formula |
C10H10BrIO |
---|---|
Molecular Weight |
352.99 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrIO/c1-7(13)4-9-5-10(12)3-2-8(9)6-11/h2-3,5H,4,6H2,1H3 |
InChI Key |
DIYIBZVNXXBPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)I)CBr |
Origin of Product |
United States |
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